molecular formula C11H15F3N2O B1525514 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1315366-32-5

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1525514
CAS No.: 1315366-32-5
M. Wt: 248.24 g/mol
InChI Key: IJRGGQPBKIMHOE-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl and dimethyl groups, and a trifluoroethanone moiety

Preparation Methods

The synthesis of 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the tert-butyl and dimethyl groups. This can be done using tert-butyl chloride and methyl iodide in the presence of a strong base like potassium carbonate.

    Introduction of the trifluoroethanone moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the trifluoroethanone group, leading to the formation of pyrazole carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone moiety can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:

    1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanone: This compound lacks the trifluoroethanone moiety and has different chemical properties and applications.

    1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of the ketone group, leading to different reactivity and applications.

    1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethane: This compound lacks the carbonyl group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its combination of the pyrazole ring with the trifluoroethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-6-8(9(17)11(12,13)14)7(2)16(15-6)10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGGQPBKIMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138103
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-32-5
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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